![molecular formula C11H15NO B13253462 4-[Amino(cyclopropyl)methyl]-3-methylphenol](/img/structure/B13253462.png)
4-[Amino(cyclopropyl)methyl]-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Amino(cyclopropyl)methyl]-3-methylphenol is an organic compound that features a phenol group substituted with an amino group and a cyclopropylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-3-methylphenol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor followed by functional group transformations. For example, the cyclopropylmethyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts . The amino group can be introduced through nucleophilic substitution reactions using amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[Amino(cyclopropyl)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
4-[Amino(cyclopropyl)methyl]-3-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-3-methylphenol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The compound’s phenol group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
4-[Amino(cyclopropyl)methyl]phenol: Lacks the methyl group on the phenol ring.
4-[Amino(cyclopropyl)methyl]-2-methylphenol: Has a different substitution pattern on the phenol ring.
4-[Amino(cyclopropyl)methyl]-3-ethylphenol: Contains an ethyl group instead of a methyl group.
Uniqueness
4-[Amino(cyclopropyl)methyl]-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
4-[amino(cyclopropyl)methyl]-3-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-6-9(13)4-5-10(7)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3 |
InChIキー |
ULBUOWGEFMDYKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)C(C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13253379.png)
amine](/img/structure/B13253384.png)
![1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13253390.png)
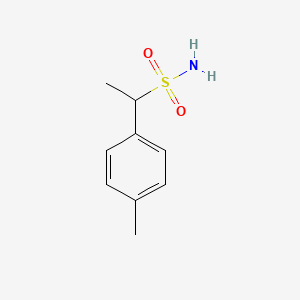
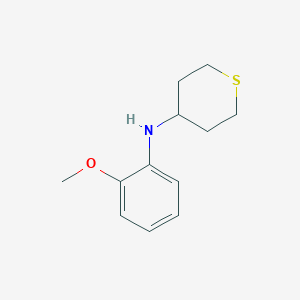

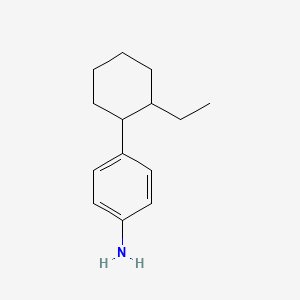
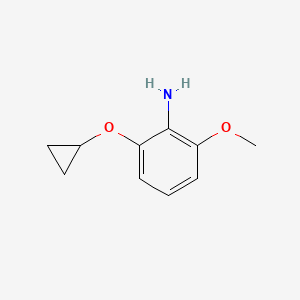
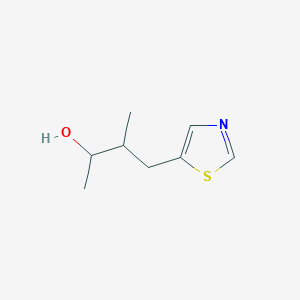
![3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13253452.png)
![N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13253477.png)
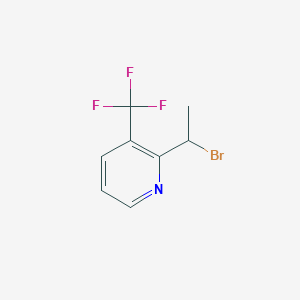
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13253492.png)
![3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13253497.png)
